molecular formula C8H12FN3O3 B12926336 5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione CAS No. 18592-39-7

5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione

Cat. No.: B12926336
CAS No.: 18592-39-7
M. Wt: 217.20 g/mol
InChI Key: ABBBRSCTWWQUEB-UHFFFAOYSA-N
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Description

5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione is a chemical compound with the molecular formula C8H12FN3O3 . It is known for its unique structure, which includes a pyrimidine ring substituted with fluoroethyl and hydroxyethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization . The reaction conditions often include the use of ammonium acetate (NH4OAc) as a cyclizing agent. The process can be sensitive to the presence of water, requiring anhydrous conditions to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and yield. The compound is often purified through crystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological and chemical properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione stands out due to its specific substitution with fluoroethyl and hydroxyethyl groups, which confer unique chemical and biological properties. These substitutions enhance its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

CAS No.

18592-39-7

Molecular Formula

C8H12FN3O3

Molecular Weight

217.20 g/mol

IUPAC Name

5-[2-fluoroethyl(2-hydroxyethyl)amino]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H12FN3O3/c9-1-2-12(3-4-13)6-5-10-8(15)11-7(6)14/h5,13H,1-4H2,(H2,10,11,14,15)

InChI Key

ABBBRSCTWWQUEB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)N(CCO)CCF

Origin of Product

United States

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